Physicochemical Properties of 3-(Hexadecylsulfamoyl)-benzenesulfonyl Fluoride
Physicochemical Properties of 3-(Hexadecylsulfamoyl)-benzenesulfonyl Fluoride
Content Type: Technical Guide Audience: Researchers, Chemical Biologists, and Drug Discovery Scientists
Introduction: The "Sleeping Beauty" Amphiphile
3-(Hexadecylsulfamoyl)benzenesulfonyl fluoride (often abbreviated as HDSF in specific contexts or simply referred to as a C16-SuFEx probe ) represents a specialized class of chemical probes that merge Sulfur(VI)-Fluoride Exchange (SuFEx) chemistry with lipid biology.
Unlike traditional sulfonyl chlorides, which are highly reactive and prone to rapid hydrolysis, this sulfonyl fluoride derivative exhibits the "Sleeping Beauty" phenomenon defined by K. Barry Sharpless. It remains inert and stable in aqueous biological environments (including plasma and cellular cytoplasm) until "awakened" by a specific protein microenvironment or a stabilizing interaction that catalyzes the fluoride exchange with a nucleophile (typically Tyrosine, Lysine, or Histidine).
The incorporation of a hexadecyl (C16) chain confers significant amphiphilicity, making this molecule a potent tool for:
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Lipid-Protein Interaction Profiling: Targeting proteins that bind fatty acids or associate with membranes.
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Supramolecular Assembly: Acting as a reactive building block in self-assembling systems.
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Covalent Inhibition: Irreversible silencing of enzymes with hydrophobic binding pockets.
Physicochemical Profile
The dual nature of 3-(Hexadecylsulfamoyl)benzenesulfonyl fluoride—possessing both a lipophilic tail and a polar, reactive headgroup—dictates its behavior in solution and biological assays.
Table 1: Key Physicochemical Parameters
| Property | Value / Description | Context |
| IUPAC Name | 3-(Hexadecylsulfamoyl)benzenesulfonyl fluoride | Defines structure |
| Molecular Formula | C₂₂H₃₈FNO₄S₂ | |
| Molecular Weight | 463.67 g/mol | |
| Physical State | White to off-white solid | Waxy texture due to C16 chain |
| Solubility (Water) | Negligible (< 1 µM) | Requires carrier (BSA) or micelles |
| Solubility (Organic) | High in DMSO, DCM, THF, MeOH | Stock solutions typically 50–100 mM in DMSO |
| LogP (Predicted) | ~7.5 – 8.5 | Highly lipophilic; partitions into membranes |
| Warhead | Sulfonyl Fluoride (-SO₂F) | SuFEx-reactive electrophile |
| Stability (pH 7.4) | t₁/₂ > 24 hours | Resistant to background hydrolysis |
| Reactivity | Nucleophile-dependent | Reacts with Tyr-OH, Lys-NH₂, His-Im |
Amphiphilicity and Membrane Partitioning
The C16 alkyl chain drives the molecule to partition into lipid bilayers or detergent micelles. In aqueous buffers, it will aggregate above its Critical Micelle Concentration (CMC), which is estimated to be in the low micromolar range (<10 µM).
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Experimental Implication: When using this probe in cell-based assays, it will rapidly localize to membranes (plasma membrane, ER, mitochondria). Labeling events are therefore biased towards integral or peripheral membrane proteins.
Synthesis and Purification
The synthesis of 3-(Hexadecylsulfamoyl)benzenesulfonyl fluoride exploits the unique stability of the sulfonyl fluoride bond, allowing for modular assembly without protecting groups.
Synthetic Route
The most robust method involves the desymmetrization of benzene-1,3-disulfonyl fluoride (BDSF) . BDSF acts as a bifunctional hub. Because the first sulfonylation event deactivates the ring slightly (or simply due to statistical control), mono-substitution can be achieved.
Protocol: Mono-functionalization of BDSF
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Reagents: Benzene-1,3-disulfonyl fluoride (BDSF) (1.0 equiv), Hexadecylamine (1.0 equiv), Triethylamine (TEA) or DIPEA (1.1 equiv).
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Solvent: Dichloromethane (DCM) or Acetonitrile (MeCN).
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Conditions:
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Dissolve BDSF in DCM at 0°C.
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Add Hexadecylamine and base dropwise over 30 minutes.
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Allow to warm to Room Temperature (RT) and stir for 2–4 hours.
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Workup:
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Wash with 1M HCl (to remove unreacted amine).
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Wash with Brine.
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Dry over MgSO₄ and concentrate.
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Purification: Flash Column Chromatography (SiO₂).[1]
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Eluent: Hexane/Ethyl Acetate gradient (typically 10% to 30% EtOAc).
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Note: The sulfonyl fluoride group is stable on silica gel, unlike sulfonyl chlorides.
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Figure 1: Modular synthesis via desymmetrization of the BDSF hub.
Mechanism of Action: SuFEx Reactivity
The biological utility of this probe relies on the Sulfur(VI) Fluoride Exchange (SuFEx) mechanism.
The "Sleeping Beauty" Effect
In isolation, the S-F bond is short (1.54 Å), strong (bond energy ~130 kcal/mol), and non-polarizable. This renders it resistant to reduction and general base hydrolysis. However, inside a protein binding pocket, two factors can accelerate reactivity by orders of magnitude:
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Proton Transfer: A neighboring acidic residue (e.g., Asp/Glu) or water molecule protonates the leaving fluoride.
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Silicon Assistance: If used in synthetic chemistry, silyl ethers activate the exchange. In biology, the "protein-templated" effect dominates.
Target Residues[4][5]
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Tyrosine (Tyr): The most common target. The phenol group attacks the sulfur, ejecting fluoride.
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Lysine (Lys): Epsilon-amino groups can react, especially in lower pKa environments.
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Histidine (His): Imidazole nitrogen can form a sulfonyl-imidazolium intermediate.
Applications in Chemical Biology
A. Activity-Based Protein Profiling (ABPP)
This probe serves as a "scout" for lipid-binding pockets.
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Workflow: Incubate proteome (lysate or live cells) with Probe → Click Chemistry (CuAAC) with Rhodamine-Azide (if an alkyne handle were present, but this specific molecule lacks an alkyne. Note: For ABPP, an analog with an alkyne on the hexadecyl chain or a separate "click" handle would be required. If used "as is", it acts as a covalent inhibitor.)[2]
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Direct Detection: If the probe is used as an inhibitor, it competes with fluorescent broad-spectrum probes (e.g., Fluorophosphonate-Rhodamine) to identify targets via "competition ABPP".
B. Covalent Inhibition of Lipid Enzymes
Enzymes such as Lipases , Acyltransferases , and Fatty Acid Binding Proteins (FABPs) are prime targets. The C16 chain anchors the inhibitor in the substrate channel, positioning the -SO₂F warhead adjacent to the catalytic nucleophile (often Serine or Tyrosine).
Experimental Protocols
Protocol 1: Assessing Aqueous Stability vs. Reactivity
Purpose: To verify the "Sleeping Beauty" profile.
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Preparation: Prepare a 10 mM stock in DMSO.
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Hydrolysis Assay: Dilute to 100 µM in PBS (pH 7.4). Monitor by LC-MS at 0, 1, 4, 12, and 24 hours.
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Expectation: >95% intact parent compound after 24h.
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-
Reactivity Assay: Dilute to 100 µM in PBS containing 1 mM Tyrosine or a model protein (e.g., BSA).
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Expectation: Slow or no reaction with free Tyrosine; measurable covalent adduct formation with BSA (due to hydrophobic binding sites) over 4–12 hours.
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Protocol 2: Labeling of Membrane Proteins (Competition Assay)
Purpose: To identify proteins targeted by the C16-SuFEx probe.
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Cell Lysis: Lyse cells (e.g., HEK293) in PBS using sonication (avoid detergents initially to preserve membrane fragments, or use mild detergents).
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Probe Incubation: Treat lysate (1 mg/mL protein) with 3-(Hexadecylsulfamoyl)benzenesulfonyl fluoride (10 µM and 100 µM) for 1 hour at 37°C.
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Chase: Add a broad-spectrum reactivity probe (e.g., TAMRA-FP for serine hydrolases or a generic SuFEx-Alkyne probe) for 30 mins.
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Analysis: SDS-PAGE followed by fluorescence scanning.
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Result: Bands that disappear in the pre-treated samples represent targets covalently modified by the C16 probe.
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Figure 2: Competition ABPP workflow to validate target engagement.
Safety and Handling
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Hazard Class: Corrosive (Skin Corr. 1B), Acute Toxicity.
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Specific Risk: Sulfonyl fluorides can cause severe skin burns and eye damage. Unlike sulfonyl chlorides, they do not fume HCl, but they are potent electrophiles.
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PPE: Wear nitrile gloves, safety goggles, and a lab coat. Handle in a fume hood.
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Deactivation: Treat spills or waste with a solution of 1M NaOH or 50% amine solution (e.g., ethanolamine) to force hydrolysis/aminolysis before disposal.
References
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Dong, J., Krasnova, L., Finn, M. G., & Sharpless, K. B. (2014). Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry.[3][4][5] Angewandte Chemie International Edition, 53(36), 9430–9448. [Link]
-
Jones, L. H. (2020).[6] Structure-based design and analysis of SuFEx chemical probes. RSC Medicinal Chemistry, 11(1), 10-17.[6] [Link]
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Kitamura, S., et al. (2020). SuFEx-enabled high-throughput medicinal chemistry.[7] Journal of the American Chemical Society, 142(25), 10899–10904. [Link]
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PubChem Compound Summary. (2025). 3-(Hexadecylsulfamoyl)benzenesulfonyl fluoride. National Center for Biotechnology Information. [Link]
Sources
- 1. Benzene-1,3-disulfonyl fluoride and Benzene-1,3,5-trisulfonyl fluoride: Low-Cost, Stable, and Selective Reagents for SuFEx-Driven Deoxyazidation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. apexbt.com [apexbt.com]
- 3. researchgate.net [researchgate.net]
- 4. SuFEx as a new generation of click chemistry: synthesis and development of linkers | EurekAlert! [eurekalert.org]
- 5. scispace.com [scispace.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. SuFEx-based chemical diversification for the systematic discovery of CRBN molecular glues - PMC [pmc.ncbi.nlm.nih.gov]
